N-[2-methoxy-4-(methylsulfanyl)butyl]cyclobutanecarboxamide
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Overview
Description
N-[2-methoxy-4-(methylsulfanyl)butyl]cyclobutanecarboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a cyclobutanecarboxamide core and a methoxy-methylsulfanyl substituent, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]cyclobutanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to use 2-methyl-5-nitrophenol as a starting material, which undergoes a series of reactions including nitration, reduction, and substitution to introduce the methoxy and methylsulfanyl groups . The final step involves the formation of the cyclobutanecarboxamide core through cyclization reactions under specific conditions such as the use of polyphosphoric acid or POCl3 .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-(methylsulfanyl)butyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid, peracetic acid
Reducing Agents: Hydrogen gas, catalytic palladium
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
N-[2-methoxy-4-(methylsulfanyl)butyl]cyclobutanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfanyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in the synthesis of cardiotonic drugs.
2-methoxy-4-(methylsulfinyl)phenylimidazo[4,5-b]pyridine: A compound with cardiotonic activity.
2-methoxy-4-(methylsulfinyl)phenylimidazo[4,5-c]pyridine: Another cardiotonic agent.
Uniqueness
N-[2-methoxy-4-(methylsulfanyl)butyl]cyclobutanecarboxamide is unique due to its cyclobutanecarboxamide core, which is not present in the similar compounds listed above. This structural difference may contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H21NO2S |
---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C11H21NO2S/c1-14-10(6-7-15-2)8-12-11(13)9-4-3-5-9/h9-10H,3-8H2,1-2H3,(H,12,13) |
InChI Key |
NXEVAUHHJQWZNS-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCSC)CNC(=O)C1CCC1 |
Origin of Product |
United States |
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